molecular formula C22H18ClN5O2 B3004774 N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326854-72-1

N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3004774
CAS No.: 1326854-72-1
M. Wt: 419.87
InChI Key: DOQGEFNXKXMOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and a 3-chlorobenzyl carboxamide moiety at position 2. The 3-chlorobenzyl group enhances lipophilicity and may influence target binding, while the pyridinyl and methoxyphenyl substituents contribute to π-π stacking and hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-7-3-6-18(13-19)28-21(16-8-10-24-11-9-16)20(26-27-28)22(29)25-14-15-4-2-5-17(23)12-15/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQGEFNXKXMOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. Its unique structural features include a triazole ring and various aromatic substituents, which contribute to its diverse biological activities. This compound has been the subject of research due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Anticancer Properties

Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing the triazole moiety can induce cell cycle arrest and apoptosis in various cancer cell lines. Specifically, this compound has demonstrated promising results against lung cancer cells (A549) with an IC50 value indicating effective cytotoxicity.

Case Studies and Experimental Findings

  • Cytotoxicity Assays : In vitro studies utilizing MTT assays have reported IC50 values ranging from 0.8 to 27.08 μM for various triazole derivatives against cancer cell lines. Notably, compounds similar to this compound have shown enhanced potency compared to traditional chemotherapeutics like cisplatin.
  • Mechanistic Insights : A mechanistic study revealed that these compounds can induce apoptosis by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential. This suggests that this compound may act through multiple pathways to exert its anticancer effects.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are known for their antibacterial and antifungal activities. The presence of the pyridine group in this compound may enhance its interaction with microbial targets.

Comparative Analysis of Biological Activity

CompoundActivity TypeIC50 (μM)Reference
This compoundAnticancer2.97 (A549)
Carboxyamidotriazole (CAI)Anticancer49.07 (A549)
EtoposideAnticancer11.92 (A549)

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications in the functional groups attached to the triazole ring can significantly influence biological activity. For example:

  • The methyl group at the R1 position has been associated with improved anticancer activity.
  • The chlorobenzyl and methoxyphenyl groups enhance lipophilicity and potentially improve bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-chlorobenzyl group in the target compound may enhance metabolic stability compared to the 2-chlorophenyl analogue , as ortho-substituted aryl groups can sterically hinder target binding.
  • Pyridinyl Position: The pyridin-4-yl group (vs.
  • Methoxy Group : The 3-methoxyphenyl substituent (shared with and ) likely improves solubility and modulates cytotoxicity, as methoxy groups are common in antitumor agents .

Notes

  • Substituent positions (e.g., chloro at benzyl vs. phenyl rings) critically influence bioactivity and physicochemical properties.
  • Synthetic protocols from are adaptable for scaling up production of the target compound.
  • Computational modeling (docking, QSAR) is recommended to predict binding modes and optimize lead structures.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with condensation reactions of substituted anilines and isocyanides to form carboximidoyl chloride intermediates, followed by cyclization using sodium azide to construct the triazole core. For example, analogous triazole-carboxamide syntheses involve reacting intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride with sodium azide under controlled conditions . Optimize reaction temperatures (e.g., 110°C for cyclization) and solvent systems (e.g., DMF or THF) to enhance yields .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Use single-crystal X-ray diffraction to confirm the triazole core and substituent orientations, as demonstrated for similar triazole-carboxamides (e.g., monoclinic crystal system with space group P21/c and unit cell parameters a = 9.0032 Å, b = 20.1001 Å) . Complement this with NMR spectroscopy (¹H/¹³C) to verify substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for kinase inhibition or receptor-binding activity using in vitro assays (e.g., fluorescence polarization for enzyme inhibition). For example, pyrazole-triazole analogs have been tested against cancer cell lines (e.g., MTT assays) to assess cytotoxicity, with IC₅₀ values correlated to substituent electronegativity .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising activity?

  • Methodological Answer : Introduce polar substituents (e.g., hydroxyl or amine groups) at the pyridinyl or methoxyphenyl moieties to enhance aqueous solubility. Use prodrug strategies (e.g., esterification of the carboxamide) or employ co-solvents (e.g., PEG-400) in formulation studies. Computational tools like LogP predictions can guide substituent modifications .

Q. How should contradictions in biological activity data across different studies be resolved?

  • Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., pH, temperature) or cell line specificity. For instance, discrepancies in IC₅₀ values for triazole derivatives may arise from differences in ATP concentrations in kinase assays. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational approaches are effective for predicting binding modes and off-target effects?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) to identify key interactions (e.g., hydrogen bonds with the triazole core). Combine with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Use pharmacophore modeling to screen for off-target risks in databases like ChEMBL .

Q. How can reaction yields be improved in large-scale syntheses?

  • Methodological Answer : Implement continuous-flow chemistry to enhance reproducibility and scalability. For example, flow systems have been used to optimize diazomethane reactions by controlling residence times and temperatures, reducing side reactions . Monitor intermediates via in-line FTIR to adjust reagent stoichiometry dynamically .

Q. What strategies address crystallinity issues during formulation development?

  • Methodological Answer : Employ polymorph screening (e.g., solvent-drop grinding) to identify stable crystalline forms. Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to characterize phase transitions. Co-crystallization with co-formers (e.g., succinic acid) may improve stability .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the 3-chlorobenzyl group in target selectivity using photoaffinity labeling .
  • In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models with LC-MS/MS quantification of plasma concentrations .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the pyridinyl ring to map steric/electronic effects on potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.